molecular formula C18H23NO3 B1440578 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1269525-48-5

2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No. B1440578
CAS RN: 1269525-48-5
M. Wt: 301.4 g/mol
InChI Key: BGNZXLDNFOKYHZ-UHFFFAOYSA-N
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Description

The compound “2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid” is a chemical with the CAS Number: 1225071-44-2 . It has a molecular weight of 315.41 . The IUPAC name for this compound is 2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25NO3/c1-2-3-13-20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,22,23) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.41 .

Scientific Research Applications

Antimicrobial Agents

Heterocyclic compounds like imidazoles have been shown to possess significant antimicrobial potential. They can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi. The structural complexity of the given compound suggests it could be tailored to interact with specific microbial enzymes or receptors, potentially leading to the development of new antimicrobial drugs .

Anticancer Research

The structural features of the compound, particularly the presence of a spirocyclic system, may allow it to interact with biological targets relevant to cancer therapy. Research into similar compounds has shown potential in inhibiting cancer cell growth and proliferation. This compound could be investigated for its ability to bind to oncogenic proteins or DNA, disrupting cancerous processes .

Anti-Inflammatory Applications

Isoquinoline derivatives have been explored for their anti-inflammatory properties. The given compound could be studied for its effects on inflammatory pathways in the body. By modulating the activity of enzymes or cytokines involved in inflammation, it may offer therapeutic benefits for conditions like arthritis or asthma .

Neuropharmacology

Compounds with a similar structure have been used to study various aspects of neuropharmacology, including neurotransmitter regulation and receptor binding. The given compound might be useful in the development of new treatments for neurological disorders by affecting neurotransmitter systems or ion channels in the brain .

Cardiovascular Research

Heterocyclic compounds have found applications in cardiovascular research, particularly in the development of drugs that can treat hypertension and other heart-related conditions. The given compound’s unique structure could be key in discovering new mechanisms of action for cardiovascular drugs .

Metabolic Disease Treatment

The isoquinoline moiety is a common feature in molecules that have been investigated for the treatment of metabolic diseases such as diabetes. This compound could be part of studies aimed at finding new ways to regulate blood sugar levels or improve insulin sensitivity .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-3-12-19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNZXLDNFOKYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 2
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 3
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 4
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 5
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 6
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

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